molecular formula C5H8Br2N2S B11764283 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

Cat. No.: B11764283
M. Wt: 288.01 g/mol
InChI Key: KXCLRFYFZJUTAW-UHFFFAOYSA-N
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Description

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is known for its unique structure, which combines a pyrrole ring with a thiazole ring, making it a valuable scaffold for the development of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with a thioamide under acidic conditions to form the desired heterocyclic structure . The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide apart from similar compounds is its specific combination of a pyrrole and thiazole ring, which imparts unique electronic and steric properties. These properties make it particularly effective in binding to certain molecular targets, enhancing its potential as a pharmacological agent .

Properties

Molecular Formula

C5H8Br2N2S

Molecular Weight

288.01 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide

InChI

InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H

InChI Key

KXCLRFYFZJUTAW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC=N2.Br.Br

Origin of Product

United States

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